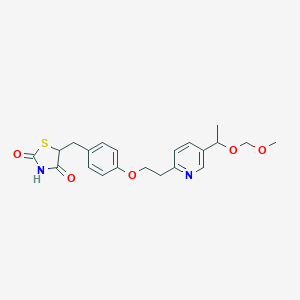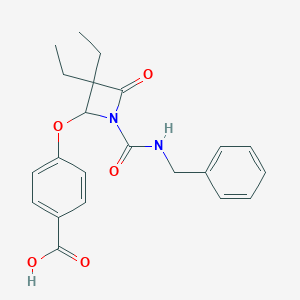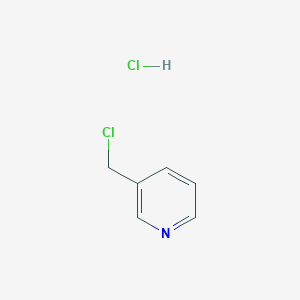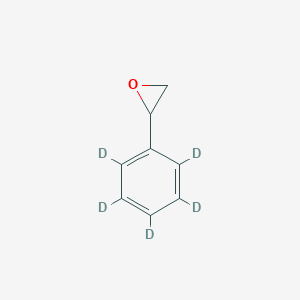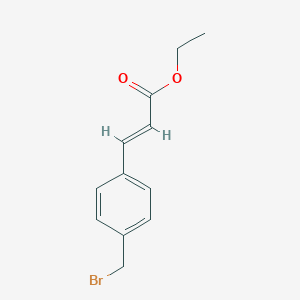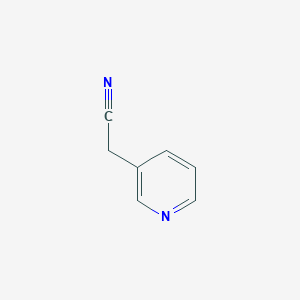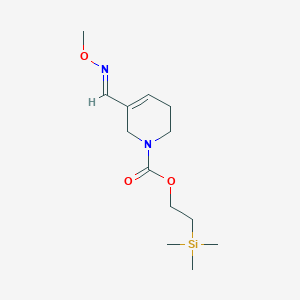
2-(Trimethylsilyl)ethyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Trimethylsilyl)ethyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate, also known as TES-1025, is a novel chemical compound that has gained interest in the field of drug discovery due to its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 2-(Trimethylsilyl)ethyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate involves the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidine nucleotides. By inhibiting DHODH, 2-(Trimethylsilyl)ethyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate prevents the proliferation of cancer cells and reduces inflammation.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 2-(Trimethylsilyl)ethyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has a variety of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the activity of immune cells involved in inflammation. 2-(Trimethylsilyl)ethyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has also been shown to have a low toxicity profile, making it a promising candidate for further development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(Trimethylsilyl)ethyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has several advantages for lab experiments, including its high potency, low toxicity, and ability to inhibit DHODH selectively. However, it also has some limitations, including its limited solubility in water and the need for further optimization to improve its pharmacokinetic properties.
Direcciones Futuras
There are several future directions for the development of 2-(Trimethylsilyl)ethyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate as a therapeutic agent. These include the optimization of its pharmacokinetic properties, the development of novel formulations for improved delivery, and the evaluation of its efficacy in preclinical and clinical studies. Additionally, further research is needed to elucidate the full extent of 2-(Trimethylsilyl)ethyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate's anti-inflammatory and anti-tumor properties and to identify potential synergies with other therapeutic agents.
Métodos De Síntesis
2-(Trimethylsilyl)ethyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate can be synthesized through a multi-step process involving the reaction of 2-(trimethylsilyl)ethanol with 2,6-lutidine, followed by the reaction of the resulting product with methyl chloroformate and hydroxylamine hydrochloride. The final product is obtained through purification using column chromatography.
Aplicaciones Científicas De Investigación
2-(Trimethylsilyl)ethyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has been the subject of several scientific studies due to its potential as a therapeutic agent. It has been found to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of various diseases, including cancer, rheumatoid arthritis, and multiple sclerosis.
Propiedades
Número CAS |
145071-40-5 |
|---|---|
Nombre del producto |
2-(Trimethylsilyl)ethyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate |
Fórmula molecular |
C13H24N2O3Si |
Peso molecular |
284.43 g/mol |
Nombre IUPAC |
2-trimethylsilylethyl 5-[(E)-methoxyiminomethyl]-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C13H24N2O3Si/c1-17-14-10-12-6-5-7-15(11-12)13(16)18-8-9-19(2,3)4/h6,10H,5,7-9,11H2,1-4H3/b14-10+ |
Clave InChI |
KRFFVGLYBUFSRV-GXDHUFHOSA-N |
SMILES isomérico |
CO/N=C/C1=CCCN(C1)C(=O)OCC[Si](C)(C)C |
SMILES |
CON=CC1=CCCN(C1)C(=O)OCC[Si](C)(C)C |
SMILES canónico |
CON=CC1=CCCN(C1)C(=O)OCC[Si](C)(C)C |
Sinónimos |
2-(Trimethylsilyl)ethyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H) -pyridinecarboxylate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



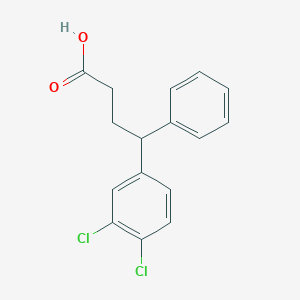
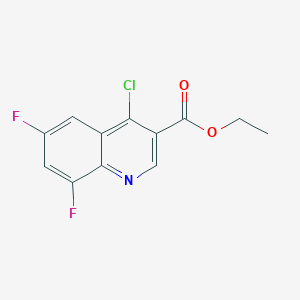
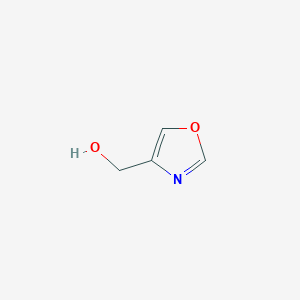
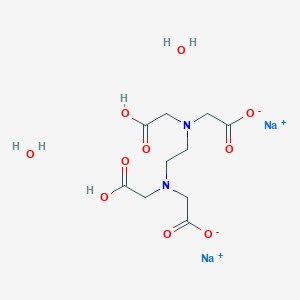
![2-[[5-[4-[3,5-Dihydroxy-6-(hydroxymethyl)-4-sulfooxyoxan-2-yl]oxy-3-hydroxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid](/img/structure/B123632.png)
